N-(5-CHLORO-2-METHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE
CAS No.: 1358802-09-1
Cat. No.: VC7263788
Molecular Formula: C18H14ClN5O2S
Molecular Weight: 399.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1358802-09-1 |
|---|---|
| Molecular Formula | C18H14ClN5O2S |
| Molecular Weight | 399.85 |
| IUPAC Name | N-(5-chloro-2-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |
| Standard InChI | InChI=1S/C18H14ClN5O2S/c1-26-15-7-6-11(19)8-13(15)21-16(25)9-27-18-17-23-20-10-24(17)14-5-3-2-4-12(14)22-18/h2-8,10H,9H2,1H3,(H,21,25) |
| Standard InChI Key | IXESNJBETBYDBO-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4 |
Introduction
N-(5-Chloro-2-Methoxyphenyl)-2-{ Triazolo[4,3-a]Quinoxalin-4-Ylsulfanyl}acetamide is a synthetic organic compound that belongs to the class of heterocyclic derivatives. This compound is characterized by the presence of a triazoloquinoxaline moiety, a sulfanyl group, and an acetamide functional group. Such structural features are often associated with biological activity, making this compound a potential candidate for pharmacological applications.
Table 1: Key Structural Information
| Feature | Description |
|---|---|
| Molecular Formula | C16H12ClN5O2S |
| Functional Groups | Methoxy (-OCH3), Chloro (-Cl), Sulfanyl (-S), Acetamide (-CONH) |
| Heterocyclic Core | Triazoloquinoxaline |
Synthesis Pathway
The synthesis of N-(5-Chloro-2-Methoxyphenyl)-2-{ Triazolo[4,3-a]Quinoxalin-4-Ylsulfanyl}acetamide typically involves:
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Preparation of the Triazoloquinoxaline Core: This is achieved through cyclization reactions involving quinoxaline derivatives and azides.
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Functionalization with Sulfanyl Groups: Introduction of the sulfanyl group via thiation reactions.
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Coupling with 5-Chloro-2-Methoxyphenyl Acetamide: Using coupling agents like carbodiimides to form the final product.
Table 2: Biological Activities of Related Derivatives
Analytical Characterization
The structural confirmation and purity of this compound can be determined using:
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Nuclear Magnetic Resonance (NMR): Provides detailed information on hydrogen and carbon environments.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): Identifies functional groups through characteristic absorption bands.
Table 3: Analytical Data
| Technique | Key Observations |
|---|---|
| NMR (1H, 13C) | Peaks corresponding to aromatic protons and methoxy group |
| MS | Molecular ion peak at m/z = [Exact Mass] |
| IR | Bands for -C=O stretch (~1700 cm⁻¹) and -S-H stretch (~2550 cm⁻¹) |
Potential Applications
Given its structural framework, N-(5-Chloro-2-Methoxyphenyl)-2-{ Triazolo[4,3-a]Quinoxalin-4-Ylsulfanyl}acetamide holds promise in:
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Cancer Therapeutics: As a scaffold for developing kinase inhibitors.
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Drug Design: A lead compound for anti-inflammatory or antimicrobial agents.
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Material Science: Potential use in organic electronics due to its heterocyclic nature.
Research Gaps and Future Directions
While related compounds have been explored extensively, specific studies on this compound are sparse. Future research should focus on:
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In vitro and in vivo biological testing to elucidate its pharmacological profile.
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Structure-activity relationship (SAR) studies to optimize its efficacy.
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Toxicological assessments to ensure safety for therapeutic use.
By addressing these gaps, the full potential of N-(5-Chloro-2-Methoxyphenyl)-2-{ Triazolo[4,3-a]Quinoxalin-4-Ylsulfanyl}acetamide can be realized in scientific and industrial applications.
This article provides a detailed overview based on available data while identifying areas requiring further exploration.
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